molecular formula C14H20N2 B1349070 2-Heptylbenzimidazole CAS No. 5851-49-0

2-Heptylbenzimidazole

Cat. No. B1349070
CAS RN: 5851-49-0
M. Wt: 216.32 g/mol
InChI Key: RJRKURJUHLRUPD-UHFFFAOYSA-N
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Scientific Research Applications

1. Immunizing Haptens for Antibody Development

2-Heptylbenzimidazole derivatives are utilized in the development of polyclonal antibodies for detecting benzimidazole-type pesticides. One study used derivatives like 2-(2-aminoethyl) benzimidazole, 2-benzimidazole propionic acid, and 2-mercaptobenzimidazole, conjugated to proteins, to immunize rabbits. The resulting antibodies showed potential for use in immunoanalytical systems for environmental samples (Zikos et al., 2015).

2. Biofilm Inhibition and Dispersal

A study on 2-aminobenzimidazole derivatives discovered that certain compounds inhibited and dispersed biofilms of various gram-positive bacteria, including MRSA and Staphylococcus epidermidis. The activity was found to be zinc-dependent, suggesting a possible mechanism involving zinc chelation (Rogers, Huigens, & Melander, 2009).

3. Inhibitors of Enzymes

2-Aminobenzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives displayed inhibitory activities and selectivity, suggesting potential use in treating neurodegenerative diseases (Zhu et al., 2013).

4. Anticancer Properties

Benzimidazole derivatives, including 2-arylbenzimidazoles, have shown promising anticancer activities. Studies have demonstrated their potential in inhibiting chk2, a DNA damage control kinase, suggesting use as an adjuvant in radiotherapy (Arienti et al., 2005).

5. Antimicrobial Activity

Benzimidazole and its derivatives, including 2-phenylbenzimidazoles, exhibit a wide range of biological activities, particularly as antimicrobial agents. These compounds are significant in medicinal chemistry due to their effectiveness and selectivity (Tahlan, Kumar, & Narasimhan, 2019).

6. Corrosion Inhibition

2-Heptylbenzimidazole derivatives havebeen studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory explored properties like electronegativity and electron transfer, confirming their effectiveness as corrosion inhibitors for mild steel in acidic environments (Obot & Obi-Egbedi, 2010).

7. Agricultural Applications

In agriculture, 2-arylbenzimidazole derivatives, such as carbendazim, are used as fungicides. Research on solid lipid nanoparticles and polymeric nanocapsules as carriers for these fungicides has shown enhanced release profiles and reduced toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).

8. Tuberculosis Treatment

Benzimidazole derivatives have been explored for their potential in treating tuberculosis. Studies involving the synthesis of new thiosemicarbazide derivatives based on benzimidazole showed promising tuberculostatic activity against Mycobacterium tuberculosis (Popovici et al., 2021).

9. Antidiabetic Potential

2-Aminobenzimidazole derivatives have been designed and synthesized for their antidiabetic potential, showing significant activity in inhibiting α-glucosidase, a key enzyme in carbohydrate digestion. This suggests potential for developing new antidiabetic medications (Sreeja, AntonSmith., & Mathan, 2019).

Safety And Hazards

properties

IUPAC Name

2-heptyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRKURJUHLRUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342637
Record name 2-HEPTYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptylbenzimidazole

CAS RN

5851-49-0
Record name 2-HEPTYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Tanimoto, K Shiraishi, T Yamamoto - Bulletin of the Chemical …, 2004 - journal.csj.jp
… of 2heptylbenzimidazole and sterically strained 2-heptyl-4,7-diphenyl-benzimidazole and poly(2-heptylbenzimidazole-… copolymer of thiophene and 2-heptylbenzimidazole, copolymer-1.…
Number of citations: 19 www.journal.csj.jp
AM Mohammed, ES Shafik, AI Hussein… - Egyptian Journal of …, 2020 - journals.ekb.eg
… NBR with 2-heptylbenzimidazole … NBR with 2-heptylbenzimidazole … NBR/HAF with 2-propylbenzimidazole NBR/HAF with 2-heptylbenzimidazole …
Number of citations: 8 journals.ekb.eg
CP Walczak, MM Yonkey, PJ Squattrito… - … Section C: Crystal …, 2008 - scripts.iucr.org
… Compound (II) underwent a similar reaction to yield 7-N-octyl-2-heptylbenzimidazole. However, in spite of our repeated attempts, we were unable to obtain crystals of appropriate quality…
Number of citations: 8 scripts.iucr.org
JW Bridges, TR Fennell - Microsomes, Drug Oxidations and …, 2012 - books.google.com
… In each case a reduced 455nm spectrum could be detected which was displaceable with 2-heptylbenzimidazole. In contrast when rats were pretreated with 2, 3-…
Number of citations: 5 books.google.com
M Dickins, JW Bridges, CR Elcombe… - … and Biophysical Research …, 1978 - Elsevier
Sodium dodecyl sulphate-polyacrylamide gel electrophoresis has been used to demonstrate that pretreatment of rats with isosafrole results in the formation of a novel species of …
Number of citations: 73 www.sciencedirect.com
I Nurulla, A Tanimoto, K Shiraishi, S Sasaki… - Polymer, 2002 - Elsevier
… We previously reported preparation and chemical properties of poly(2-heptylbenzimidazole-4,7-diyl), P(4,7-Bim(Hep)), poly(2-phenyl-benzimidazole-4,7-diyl) [5] and poly(…
Number of citations: 49 www.sciencedirect.com
M Liu, A Kira, H Nakahara - Langmuir, 1997 - ACS Publications
… Figure 1A shows, for example, the surface pressure−area (π−A) isotherms of 2-heptylbenzimidazole (BzC7) on subphases containing AgNO 3 with various concentrations. On the …
Number of citations: 42 pubs.acs.org
I Nurulla, T Morikita, H Fukumoto… - … Chemistry and Physics, 2001 - Wiley Online Library
… [2] We previously reported preparation and optical properties of poly(2heptylbenzimidazole-4,7-diyl), P(4,7-Bim(Hep)), and poly(2-phenylbenzimidazole-4,7-diyl), P(4,7-Bim(Ph)) (…
Number of citations: 26 onlinelibrary.wiley.com
M Dickins, JW Bridges - Biochemical Pharmacology, 1982 - Elsevier
The binding of a homologous series of 2-n-alkylbenzimidazoles to rat hepatic microsomal cytochrome P-450 has been examined. Type I, Type RI and mixed Type I/RI spectra were …
Number of citations: 42 www.sciencedirect.com
AG Nurioglu, H Akpinar, M Sendur… - Journal of Polymer …, 2012 - Wiley Online Library
… the electrochemical synthesis, optical, and electrochemical properties of two DAD-type polymers containing EDOT and thiophene as the donor unit and 2-heptylbenzimidazole as the …
Number of citations: 28 onlinelibrary.wiley.com

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